molecular formula C11H21NO9 B8138546 L-carnitine tartrate

L-carnitine tartrate

Cat. No.: B8138546
M. Wt: 311.29 g/mol
InChI Key: RZALONVQKUWRRY-FYZOBXCZSA-N
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Description

L-Carnitine tartrate is a salt form of L-carnitine, synthesized by combining L-carnitine (68%) with L-tartaric acid (32%) . This compound is widely used in dietary supplements due to its stability, rapid absorption, and role in fatty acid metabolism. It facilitates the transport of long-chain fatty acids into mitochondria for energy production via β-oxidation . Clinically, it is employed to enhance exercise recovery, reduce muscle damage, and improve antioxidant status, as evidenced by increased superoxide dismutase (SOD) levels in human trials .

Properties

IUPAC Name

2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3.C4H6O6/c1-8(2,3)5-6(9)4-7(10)11;5-1(3(7)8)2(6)4(9)10/h6,9H,4-5H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZALONVQKUWRRY-FYZOBXCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(CC(=O)[O-])O.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)C[C@@H](CC(=O)[O-])O.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-dihydroxybutanedioic acid can be synthesized through the oxidation of maleic acid or fumaric acid using potassium permanganate. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the desired product is obtained .

(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate can be synthesized through the esterification of (3R)-3-hydroxybutanoic acid with trimethylamine. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods

Industrial production of 2,3-dihydroxybutanedioic acid involves the fermentation of glucose by specific strains of fungi, such as Aspergillus niger. The fermentation process is optimized to maximize yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,3-dihydroxybutanedioic acid undergoes various chemical reactions, including oxidation, reduction, and esterification. It can be oxidized to form oxalic acid and reduced to produce succinic acid . Esterification of 2,3-dihydroxybutanedioic acid with alcohols results in the formation of tartaric esters .

(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate primarily undergoes substitution reactions due to the presence of the trimethylazaniumyl group. It can react with nucleophiles to form substituted derivatives .

Common Reagents and Conditions

Major Products

    Oxidation of 2,3-dihydroxybutanedioic acid: Oxalic acid.

    Reduction of 2,3-dihydroxybutanedioic acid: Succinic acid.

    Esterification of 2,3-dihydroxybutanedioic acid: Tartaric esters.

Scientific Research Applications

Sports Nutrition and Exercise Recovery

Improvement of Recovery and Fatigue Reduction
Recent studies have demonstrated that L-carnitine tartrate supplementation can significantly enhance recovery after exercise. A randomized double-blind, placebo-controlled trial involving 80 participants aged 21 to 65 years showed that daily supplementation for five weeks improved perceived recovery and reduced muscle soreness post-exercise. Specifically, the study found a significant decrease in serum creatine kinase levels, a marker of muscle damage, indicating that this compound aids in muscle recovery following strenuous physical activity .

Mechanisms of Action
The beneficial effects of this compound on recovery are thought to stem from its ability to mitigate oxidative stress and inflammation. Supplementation has been associated with increased levels of superoxide dismutase, an important antioxidant enzyme, which helps protect against cellular damage during intense exercise .

Clinical Applications

Management of Muscle Weakness and Fatigue
this compound has shown promise in clinical settings for managing muscle weakness and fatigue, particularly in pediatric populations. A Phase 2a trial involving children diagnosed with neurofibromatosis type 1 revealed that daily supplementation led to significant improvements in muscle strength without adverse effects. Participants exhibited a mean increase of 53% in dorsiflexion strength and a 66% increase in plantarflexion strength over the course of the study .

Potential in Treating Chronic Conditions
Research indicates that this compound may also play a role in treating chronic conditions characterized by muscle wasting, such as cancer cachexia. Animal studies have shown that L-carnitine administration can reduce protein breakdown and improve nitrogen balance, suggesting its utility as an anti-wasting agent .

Metabolic Disorders

Effects on Metabolism and Weight Management
this compound is recognized for its role in fatty acid metabolism, making it a candidate for weight management strategies. Studies suggest that it may enhance energy expenditure and improve glucose tolerance, thereby contributing to obesity management . The compound's ability to facilitate the transport of fatty acids into mitochondria for energy production is central to its metabolic benefits.

Infectious Disease Research

Antiviral Properties
Emerging research has explored the potential antiviral effects of this compound, particularly concerning SARS-CoV-2. In vitro studies indicated that this compound reduced mRNA levels of ACE2, a receptor implicated in viral entry into cells, thereby potentially lowering susceptibility to infection . This highlights the compound's dual role as both a nutritional supplement and a possible therapeutic agent against certain viral infections.

Summary Table of Applications

Application AreaFindings/EffectsStudy Reference
Sports NutritionImproved recovery and reduced muscle soreness post-exercise
Clinical HealthEnhanced muscle strength in children with neurofibromatosis
Metabolic DisordersIncreased energy expenditure; improved glucose tolerance
Infectious Disease ResearchReduced ACE2 levels; potential antiviral effects

Mechanism of Action

2,3-dihydroxybutanedioic acid acts as a Bronsted acid, donating protons to acceptor molecules. This property is utilized in various chemical reactions and industrial processes .

(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate exerts its effects through interactions with nucleophiles, leading to the formation of substituted derivatives. The trimethylazaniumyl group enhances the reactivity of the compound, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

L-Carnitine Tartrate vs. Acetyl-L-Carnitine (ALCAR)

Parameter This compound Acetyl-L-Carnitine (ALCAR)
Chemical Composition L-carnitine + tartaric acid L-carnitine + acetyl group
Bioavailability Moderate; enhanced by tartaric acid High; acetyl group improves blood-brain barrier penetration
Primary Benefits - Muscle recovery
- Antioxidant activity
- Exercise performance
- Cognitive function
- Neuroprotection
- Mood regulation
Dosage 500–2,000 mg/day 1–3 g/day
Key Research Reduces serum creatine kinase (CK) and muscle soreness post-exercise Improves memory in age-related cognitive decline

This compound vs. Propionyl-L-Carnitine (PLCAR)

Parameter This compound Propionyl-L-Carnitine (PLCAR)
Chemical Composition L-carnitine + tartaric acid L-carnitine + propionyl group
Bioavailability Moderate High; propionyl metabolizes to succinyl-CoA, enhancing energy production
Primary Benefits - Fat metabolism
- Exercise recovery
- Cardiovascular health
- Peripheral artery disease
Dosage 500–2,000 mg/day 1–3 g/day
Key Research Synergistic effects with creatine on muscle protein synthesis Increases walking distance in claudication patients

This compound vs. L-Carnitine Fumarate

Parameter This compound L-Carnitine Fumarate
Chemical Composition L-carnitine + tartaric acid L-carnitine + fumaric acid
Bioavailability Moderate High; fumarate participates in the citric acid cycle
Primary Benefits - Antioxidant support
- Muscle endurance
- Energy metabolism
- Weight management
Dosage 500–2,000 mg/day 1–3 g/day
Key Research Reduces ROS and ACE2 expression, limiting viral infectivity Improves lipid metabolism in obesity models

Pharmacokinetic and Functional Differences

  • Absorption : this compound’s absorption is aided by tartaric acid, but ALCAR and PLCAR exhibit superior bioavailability due to acetyl/propionyl modifications .
  • Target Tissues :
    • This compound accumulates in skeletal and cardiac muscles .
    • ALCAR preferentially targets the brain .
    • PLCAR supports vascular endothelial function .
  • Clinical Applications :
    • Sports Nutrition : this compound is favored for post-exercise recovery (e.g., 5-week supplementation reduced CK by 16% vs. placebo) .
    • Metabolic Disorders : PLCAR is used in cardiovascular diseases, while ALCAR addresses neurological conditions .

Research Findings and Synergistic Effects

  • Synergy with Creatine : Low-dose this compound (500 mg) combined with lipid multi-particulate (LMP) creatine (200–500 mg) enhances muscle protein synthesis and anabolic signaling in myoblasts .
  • Antioxidant Mechanisms : this compound increases serum SOD, reducing oxidative stress and muscle damage .
  • Gender and Age Independence : Improvements in recovery and strength post-exercise are consistent across genders and age groups .

Q & A

Q. How are preclinical safety assessments for L-carnitine tartrate conducted in animal models?

Preclinical safety assessments typically involve dose-ranging studies in rodents to evaluate tolerability. For example, a 7-day oral tolerability study in rats assessed this compound at doses 10- to 30-fold higher than intended clinical levels, with endpoints including clinical observations, hematology, and histopathology . Such studies require adherence to standardized protocols (e.g., SOPs) and ethical approvals from institutional committees. Human safety data, including historical consumption patterns and toxicological profiles, are also critical for risk assessment .

Q. What methodological considerations are vital for studying this compound in exercise recovery?

Studies should use randomized, double-blind, placebo-controlled designs with standardized dosing (e.g., 1–2 g/day for 5–8 weeks). Biomarkers like oxidative stress markers (e.g., malondialdehyde) and recovery metrics (e.g., muscle soreness, creatine kinase levels) should be tracked. For instance, a trial administering 1 g/day of this compound for 8 weeks reduced oxidative stress and improved recovery in athletes . Controls for diet, exercise intensity, and baseline carnitine levels are essential to minimize confounding variables.

Q. How is this compound dosage calculated in experimental formulations?

this compound contains 67.6% L-carnitine by weight due to its salt composition (32% tartaric acid). To deliver a target dose of 2.55 g of L-carnitine, researchers must administer 3.75 g of this compound. This calculation is critical for ensuring accurate dosing in preclinical and clinical studies .

Q. What are the practical advantages of using this compound in research formulations?

this compound is less hygroscopic than other forms (e.g., hydrochloride), reducing clumping in powdered formulations and improving stability in premixes. However, researchers should note potential sensory issues, such as sulfurous tastes, which may affect palatability in oral administration studies .

Advanced Research Questions

Q. How does this compound downregulate ACE2 expression, and what implications does this have for viral infection studies?

In vitro studies show that this compound pre-treatment reduces ACE2 mRNA expression in human lung epithelial cells (Calu-3) in a dose-dependent manner, inhibiting SARS-CoV-2 entry. Mechanistically, it suppresses host dependency factors (ACE2, TMPRSS2, Furin) via pathways involving PPARγ and NF-κB. Researchers should validate these effects in vivo using transgenic models and assess dose-response relationships .

Q. How can contradictory findings on this compound’s metabolic effects be resolved?

While earlier meta-analyses found no significant impact on fat metabolism or exercise performance, recent studies suggest benefits in training tolerance during intensified periods. Contradictions may arise from differences in dosing, population (e.g., trained vs. untrained subjects), or endpoints (e.g., oxidative stress vs. fat oxidation). Systematic reviews with subgroup analyses and standardized protocols (e.g., uniform dosing at 2–3 g/day) are needed to reconcile these discrepancies .

Q. What are the neuroprotective mechanisms of this compound in neurodegenerative disease models?

In animal models of Alzheimer’s and Parkinson’s diseases, this compound (as part of combined metabolic activators) improves mitochondrial function, reduces neuroinflammation, and modulates apoptotic pathways. Researchers should employ multi-omics approaches (e.g., metabolomics, transcriptomics) to map its effects on brain energy metabolism and oxidative stress markers .

Q. How does this compound influence inflammatory markers in chronic metabolic conditions?

A 2023 meta-analysis found that this compound supplementation reduces pro-inflammatory cytokines (e.g., TNF-α, IL-6) and increases anti-inflammatory adiponectin. Methodologically, studies should use high-sensitivity assays (e.g., ELISA) and control for baseline inflammation levels. Dose-response trials suggest optimal anti-inflammatory effects at 2–3 g/day over 12 weeks .

Methodological Resources

  • Safety Protocols : Refer to FDA/EMA guidelines for nutraceuticals and toxicology studies, emphasizing maximum tolerated dose (MTD) assessments in rodents .
  • Dose Conversion : Use allometric scaling (e.g., body surface area) when translating animal doses to human equivalents .
  • Data Contradiction Analysis : Apply the GRADE framework to evaluate evidence quality and heterogeneity in systematic reviews .

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